Dechloro perphenazine

Description

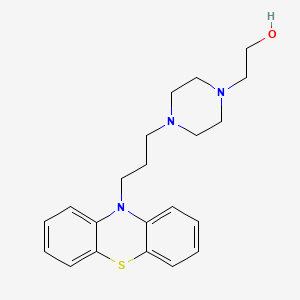

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUZVPIJXZDXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3533-97-9 | |

| Record name | Dechloro perphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003533979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECHLORO PERPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725URK91YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dechloro perphenazine synthesis and purification

An In-Depth Guide to the Synthesis and Purification of Dechloro Perphenazine

This document provides a comprehensive technical guide for the synthesis and purification of Dechloro Perphenazine, also known by its IUPAC name, 2-[4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl]ethanol[1][2]. As a key analogue and specified impurity of the antipsychotic drug Perphenazine, a reliable method for its synthesis is crucial for pharmaceutical research, development, and quality control. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and scalable process.

Part 1: Strategic Approach and Retrosynthesis

The synthesis of Dechloro Perphenazine is most logically approached through a convergent strategy. This involves the independent synthesis of two key fragments followed by their coupling in the final stages. This method enhances efficiency and simplifies the purification of intermediates.

The retrosynthetic analysis of the target molecule reveals two primary building blocks:

-

The Core Heterocycle: 10H-Phenothiazine, the unsubstituted parent core.

-

The N-Alkyl Side Chain: A functionalized piperazine chain, specifically 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine, which acts as the alkylating agent.

This disconnection strategy is advantageous as it isolates the complexities of building the side chain from the critical N-alkylation of the phenothiazine core.

Caption: Retrosynthetic pathway for Dechloro Perphenazine.

Part 2: Synthesis of the Piperazine Side-Chain Intermediate

A robust synthesis of the side-chain is foundational. A common challenge in piperazine chemistry is controlling selectivity to avoid di-alkylation. While protection-deprotection strategies are effective for large-scale synthesis[3], a carefully controlled two-step sequence using readily available starting materials is presented here for laboratory-scale preparation.

Step 2.1: Synthesis of 1-(2-hydroxyethyl)piperazine

The first step involves the mono-N-alkylation of piperazine with 2-chloroethanol. Using a large excess of piperazine favors the monosubstituted product and minimizes the formation of the disubstituted byproduct.

Experimental Protocol:

-

To a round-bottom flask, add piperazine (4.0 equivalents) and a suitable solvent such as isopropanol.

-

Heat the mixture to a gentle reflux.

-

Add 2-chloroethanol (1.0 equivalent) dropwise over 1-2 hours. The slow addition is critical to maintain a high effective concentration of piperazine relative to the alkylating agent.

-

After the addition is complete, maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Cool the reaction mixture and filter to remove piperazine dihydrochloride precipitate.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be purified by vacuum distillation to yield pure 1-(2-hydroxyethyl)piperazine.

Step 2.2: Synthesis of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine

The intermediate from the previous step is then alkylated with 1-bromo-3-chloropropane.

Experimental Protocol:

-

Dissolve 1-(2-hydroxyethyl)piperazine (1.0 equivalent) and a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents) in a polar aprotic solvent like acetonitrile[4].

-

Add 1-bromo-3-chloropropane (1.1 equivalents) to the mixture.

-

Heat the reaction to reflux (approx. 82°C) and stir overnight. Monitor for the disappearance of the starting material by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. This intermediate is often used in the next step without further purification, though it can be purified by column chromatography if necessary.

Part 3: Final Synthesis via N-Alkylation of Phenothiazine

This final step involves the formation of the key C-N bond between the phenothiazine core and the piperazine side chain. The secondary amine of the phenothiazine ring is weakly acidic and requires a strong base for deprotonation to form the nucleophilic phenothiazide anion.

Causality Behind Experimental Choices:

-

Base: Sodium hydride (NaH) is the base of choice. Unlike weaker bases such as K₂CO₃, NaH is strong enough to irreversibly deprotonate the phenothiazine nitrogen, driving the reaction forward and preventing side reactions[5].

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the sodium cation without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction rate.

-

Temperature: Moderate heat (e.g., 60-80°C) is applied to ensure a reasonable reaction rate without promoting decomposition of the reactants or product.

Experimental Protocol:

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.

-

Slowly add a solution of 10H-phenothiazine (1.0 equivalent) in anhydrous DMF. Effervescence (H₂ gas) will be observed. Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

-

Add a solution of the crude 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the mixture to 70°C and stir for 8-12 hours. Monitor the reaction progress by TLC until the phenothiazine starting material is consumed.

-

Cool the reaction to room temperature and cautiously quench by the slow addition of ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Dechloro Perphenazine.

Part 4: Purification and Quality Control

Purification is critical to isolate the target compound from unreacted starting materials and side products. A multi-step approach involving chromatographic separation followed by analytical validation is required.

Sources

A Technical Guide to the Mechanism of Action of Dechloro Perphenazine: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dechloro perphenazine, the dechlorinated analogue of the typical antipsychotic perphenazine, represents a significant structural modification that is predicted to alter its pharmacological profile. While direct, quantitative data on dechloro perphenazine is limited in publicly accessible literature, its known qualitative activity as a dopamine D2, α-adrenergic, and σ-receptor ligand provides a framework for understanding its mechanism of action. This guide provides a comprehensive analysis of dechloro perphenazine's presumed mechanism, drawing detailed comparisons with its well-characterized parent compound, perphenazine. By examining the established pharmacology of perphenazine, we can infer the likely downstream signaling effects and functional consequences of dechloro perphenazine's receptor interactions. This document details the receptor binding profiles, illustrates key signaling pathways, and provides robust, field-proven experimental protocols for the in-vitro and in-vivo characterization of such compounds, offering a foundational resource for further research and development.

Section 1: Introduction to Dechloro Perphenazine and its Pharmacological Context

Perphenazine is a potent, first-generation (typical) antipsychotic of the piperazinyl phenothiazine class, which has been in clinical use for decades for the treatment of schizophrenia and severe nausea.[1][2] Its mechanism of action is primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] Like many pharmaceuticals, perphenazine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites, including 7-hydroxyperphenazine and N-dealkylperphenazine.[5][6]

Dechloro perphenazine (CAS #: 3533-97-9), also known as Perphenazine Related Compound B, is the structural analogue of perphenazine lacking the chlorine atom on the phenothiazine ring.[7][8] This single atomic substitution can significantly impact a molecule's electronic distribution, lipophilicity, and ultimately, its interaction with biological targets. While empirical data is scarce, dechloro perphenazine is qualitatively described as a dopamine D2 receptor antagonist, an α-adrenergic receptor antagonist, and a σ-receptor agonist.[7] Understanding the precise nature of these interactions is crucial for elucidating its potential therapeutic efficacy and side-effect profile relative to its parent compound.

Section 2: Molecular Pharmacology and Mechanism of Action

The antipsychotic effect of typical antipsychotics is strongly correlated with their ability to block D2 receptors in the brain's mesolimbic pathway.[9] The removal of the electron-withdrawing chlorine atom from the phenothiazine nucleus to create dechloro perphenazine would be expected to alter the affinity of the molecule for its target receptors.

Receptor Binding Profile: A Comparative Analysis

| Receptor Subtype | Perphenazine Ki (nM) | Putative Role in Antipsychotic Action |

| Dopamine Receptors | ||

| Dopamine D2 | 0.14 - 0.7 | Primary target for antipsychotic efficacy.[1] |

| Dopamine D1 | 17 - 56 | May contribute to cognitive effects and side effects. |

| Dopamine D3 | 0.3 | Similar to D2, involved in mood and cognition.[1] |

| Serotonin Receptors | ||

| 5-HT2A | 3.6 - 8.6 | Antagonism may mitigate extrapyramidal symptoms (EPS).[4] |

| 5-HT1A | 210 | Potential role in anxiolytic and antidepressant effects. |

| 5-HT2C | 17 | May be involved in appetite regulation and mood. |

| Adrenergic Receptors | ||

| Alpha-1 (α1) | 1.8 - 9.1 | Antagonism linked to orthostatic hypotension and sedation.[4] |

| Histamine Receptors | ||

| Histamine H1 | 1.5 - 2.1 | Antagonism is a primary cause of sedation and weight gain.[4] |

| Muscarinic Receptors | ||

| Muscarinic M1 | 100 - 240 | Antagonism leads to anticholinergic side effects (dry mouth, blurred vision). |

Note: Ki values are compiled from various sources and may differ based on experimental conditions. The data for perphenazine provides a reference for the expected multi-receptor activity of its analogues.

Based on its qualitative description, dechloro perphenazine's antagonism at D2 and α-adrenergic receptors aligns with the profile of its parent compound. The additional characterization as a sigma (σ) receptor agonist suggests a potentially more complex mechanism that could modulate glutamatergic neurotransmission and influence cognitive symptoms, a feature of interest in modern antipsychotic drug development.

Downstream Signaling Pathways of D2 Receptor Antagonism

The primary therapeutic action of dechloro perphenazine is presumed to be mediated by its blockade of the dopamine D2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR). In its natural state, dopamine binding to the D2 receptor inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, dechloro perphenazine prevents dopamine from binding, thereby disinhibiting adenylyl cyclase and normalizing cAMP levels in hyperdopaminergic states.

Below is a diagram illustrating this fundamental signaling pathway.

Caption: D2 receptor antagonism by dechloro perphenazine.

Section 3: Methodologies for Elucidating Mechanism of Action

To rigorously characterize the mechanism of action of a compound like dechloro perphenazine, a multi-tiered experimental approach is required, progressing from molecular interactions to functional cellular responses and finally to in-vivo behavioral effects.

Experimental Workflow

The logical progression of experiments is crucial for building a comprehensive pharmacological profile. This workflow ensures that each step validates and builds upon the last, from initial target identification to preclinical proof of concept.

Sources

- 1. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Perphenazine - Wikipedia [en.wikipedia.org]

- 5. In-vivo cytogenetic effects of perphenazine and chlorpromazine: a negative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychiatrist.com [psychiatrist.com]

- 7. Perphenazine Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 8. scielo.br [scielo.br]

- 9. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetic and Bioavailability Profiling of Novel Phenothiazine Analogs: A Dechloro-Perphenazine Case Study

Preamble: Navigating the Known and the Novel

This guide addresses the topic of the pharmacokinetics and bioavailability of Dechloro-perphenazine. It is critical to establish at the outset that "Dechloro-perphenazine" is not a recognized pharmaceutical entity with publicly available, validated pharmacokinetic data. Therefore, this document is structured as an in-depth technical whitepaper for researchers, scientists, and drug development professionals, outlining the principles and methodologies required to fully characterize the pharmacokinetic profile of a novel phenothiazine derivative. We will use the well-documented antipsychotic drug, perphenazine, as a primary structural analog and reference compound. The removal of the chlorine atom from the phenothiazine ring, while seemingly minor, can induce significant changes in physicochemical properties, profoundly impacting the molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides the scientific rationale and detailed protocols to investigate these potential differences systematically.

The Structural Imperative: From Perphenazine to its Dechlorinated Analog

Perphenazine is a piperazinyl phenothiazine, a class of typical antipsychotics.[1][2] Its structure is characterized by a tricyclic phenothiazine core, a chloro-substituent at the 2-position, and a propyl-piperazine-ethanol side chain at the N-10 position.

The hypothetical Dechloro-perphenazine would possess an identical structure, absent the chlorine atom on the phenothiazine ring. This single atomic change is the starting point for our pharmacokinetic investigation, as it is predicted to alter the molecule's lipophilicity (LogP) and electronic distribution. A decrease in lipophilicity could influence membrane permeability, plasma protein binding, and volume of distribution. Furthermore, the absence of the electron-withdrawing chlorine atom may alter the reactivity of the phenothiazine core, potentially leading to different metabolic pathways.

Anticipated Pharmacokinetic Profile: A Four-Pillar Analysis (ADME)

The pharmacokinetic journey of a drug can be dissected into four key processes: Absorption, Distribution, Metabolism, and Excretion. We will explore each, using perphenazine's known parameters as a baseline to hypothesize the profile of a dechlorinated analog.

Absorption and Bioavailability

Perphenazine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low aqueous solubility and high membrane permeability.[3] Following oral administration, it is well-absorbed but subject to extensive first-pass metabolism in the liver, resulting in a variable and relatively low oral bioavailability of approximately 20% to 40%.[1][4][5][6][7]

-

Causality Insight: The high lipophilicity of perphenazine contributes to its poor solubility in the gastrointestinal lumen but facilitates its high permeability across the intestinal wall.[3][6] The significant first-pass effect is a major limiting factor for its systemic availability.[7][8] For Dechloro-perphenazine, a potential slight increase in aqueous solubility might marginally improve dissolution, but the dominant factor determining its bioavailability will likely remain the extent of its first-pass metabolism.

Distribution

Phenothiazines are highly lipophilic and extensively bind to plasma proteins. Consequently, they have large apparent volumes of distribution (Vd), indicating significant distribution into tissues.[9] Perphenazine is no exception, with a Vd reported to be between 10 to 34 L/kg.[5]

-

Expertise & Experience: A large Vd implies that the drug is not primarily confined to the bloodstream but is widely distributed throughout the body, including the central nervous system (CNS), which is crucial for its antipsychotic activity. The extent of plasma protein binding and tissue partitioning will be critical parameters to determine for Dechloro-perphenazine, as they influence the concentration of free, pharmacologically active drug.

Metabolism: The Core of Phenothiazine Biotransformation

Metabolism is the most complex and consequential phase for phenothiazines. Perphenazine is extensively metabolized in the liver, primarily by the Cytochrome P450 (CYP) enzyme system.[2][4][10]

Key metabolic pathways for perphenazine include:

-

Sulfoxidation: Formation of Perphenazine sulfoxide.[3][8][11]

-

Aromatic Hydroxylation: Primarily leading to 7-hydroxyperphenazine.[3]

-

N-dealkylation: Removal of the side chain to form N-dealkylperphenazine (DAPZ).[3][12]

-

Glucuronidation: Conjugation of hydroxylated metabolites.[2][3]

The primary enzymes responsible are CYP2D6, with contributions from CYP1A2, CYP3A4, and CYP2C19.[3][10] Notably, metabolites like 7-hydroxyperphenazine may retain pharmacological activity, and DAPZ can be found in plasma at concentrations 1.5 to 2 times that of the parent drug.[3][12]

-

Trustworthiness through Mechanistic Prediction: For Dechloro-perphenazine, the same primary pathways are expected. However, the absence of the chlorine atom at the 2-position could alter the regioselectivity of aromatic hydroxylation. This necessitates a full metabolite identification study to ensure that no unique or disproportionate metabolic pathways are introduced.

Excretion

The metabolites of perphenazine, being more polar than the parent drug, are excreted primarily through the urine and to a lesser extent in the feces.[4][13] Very little of the unchanged drug is excreted by the kidneys.[13] The elimination half-life of perphenazine is approximately 9 to 12 hours, though it can extend up to 20 hours.[1][4]

Experimental Design: A Self-Validating Protocol for PK Characterization

To definitively establish the pharmacokinetic profile of Dechloro-perphenazine, a series of validated in vivo and in vitro experiments are required.

In Vivo Pharmacokinetic and Bioavailability Study Protocol

This protocol outlines a standard rodent study to determine key pharmacokinetic parameters and absolute bioavailability.

Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd), and absolute oral bioavailability of Dechloro-perphenazine in Sprague-Dawley rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), cannulated (jugular vein) for serial blood sampling.

-

Dosing Groups:

-

Group 1 (Intravenous): Administer a single 1 mg/kg bolus dose of Dechloro-perphenazine in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.

-

Group 2 (Oral): Administer a single 10 mg/kg dose via oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approx. 150 µL) from the jugular vein cannula into heparinized tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Processing: Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Dechloro-perphenazine in plasma samples using a validated LC-MS/MS method (see Section 3.3).

-

Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters. Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Below is a diagram illustrating the experimental workflow for this in vivo study.

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Protocol: Metabolite Identification and Reaction Phenotyping

Objective: To identify the major metabolic pathways and the specific CYP enzymes responsible for the metabolism of Dechloro-perphenazine.

Methodology:

-

Metabolic Stability Assay:

-

Incubate Dechloro-perphenazine (1 µM) with human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system.

-

Collect aliquots at various time points (0, 5, 15, 30, 60 min) and quench the reaction with ice-cold acetonitrile.

-

Analyze the remaining parent drug concentration by LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[10] This provides an early indication of the extent of hepatic metabolism.

-

-

Metabolite Identification:

-

Perform a scaled-up incubation from the stability assay for a longer duration (e.g., 60-120 min).

-

Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF LC/MS) to detect and identify potential metabolites based on their mass shifts from the parent drug (e.g., +16 Da for hydroxylation, +16 Da for sulfoxidation, -C2H4O for N-dealkylation of the ethanol group).

-

-

CYP Reaction Phenotyping:

-

Incubate Dechloro-perphenazine with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Measure the rate of metabolite formation for each isozyme.

-

The enzymes that produce metabolites at the highest rate are identified as the primary contributors to the drug's metabolism.

-

The following diagram outlines the logical flow for in vitro metabolism studies.

Caption: Decision tree for in vitro metabolism studies.

Bioanalytical Method: LC-MS/MS

For robust quantification, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated. This is the gold standard for bioanalysis due to its high sensitivity and selectivity.[14]

Protocol Outline:

-

Sample Preparation: A simple protein precipitation is often effective.[14] To 100 µL of plasma, add 300 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., Dechloro-perphenazine-d4). Vortex and centrifuge to pellet proteins.

-

Chromatography: Separate the analyte from matrix components on a C18 reversed-phase column.

-

Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard to ensure specificity.

-

Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation. The table below shows the key pharmacokinetic parameters of perphenazine, which would serve as a benchmark for the data obtained for Dechloro-perphenazine.

| Parameter | Perphenazine Value | Reference(s) | Dechloro-perphenazine Value |

| Bioavailability (F) | ~20-40% | [1][4][5] | To be determined |

| Tmax (Oral) | 1–3 hours | [13][15] | To be determined |

| Elimination Half-life (t½) | 9–12 hours | [1][4] | To be determined |

| Volume of Distribution (Vd) | 10–34 L/kg | [5] | To be determined |

| Systemic Clearance (CL) | ~100 L/h | [5][8] | To be determined |

| Primary Metabolizing Enzyme | CYP2D6 | [3][5] | To be determined |

Conclusion

While direct pharmacokinetic data for Dechloro-perphenazine is unavailable, this guide provides a robust, scientifically-grounded framework for its complete characterization. By leveraging the extensive knowledge of its structural analog, perphenazine, we can formulate precise hypotheses and design definitive experiments. The outlined protocols for in vivo studies, in vitro metabolism assays, and bioanalytical method validation constitute a comprehensive and self-validating system to elucidate the absorption, distribution, metabolism, and excretion of this novel chemical entity. The resulting data package will be essential for any future non-clinical and clinical development, providing the foundational understanding of the compound's behavior in a biological system.

References

-

Taylor & Francis. (n.d.). Perphenazine – Knowledge and References. Retrieved from [Link]

-

Hansen, C. E., Christensen, T. R., Elley, J., Hansen, L. B., Kragh-Sørensen, P., Larsen, N. E., Naestoft, J., & Hvidberg, E. F. (1976). Clinical pharmacokinetic studies of perphenazine. British Journal of Clinical Pharmacology, 3(5), 915–923. Retrieved from [Link]

-

Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2024). Retrieved from [Link]

-

Lin, K. M., Jann, M. W., Lin, S. K., & Chen, C. P. (2011). Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking. The Journal of Clinical Pharmacology, 51(8), 1151-1160. Retrieved from [Link]

-

Wikipedia. (n.d.). Perphenazine. Retrieved from [Link]

-

Ayan, G. (2016). First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects. Research and Reviews: Journal of Chemistry, 5(3). Retrieved from [Link]

-

Sweet, R. A., Pollock, B. G., Mulsant, B. H., Rosen, J., & Rifai, N. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of Clinical Psychopharmacology, 20(2), 148-154. Retrieved from [Link]

-

Mohammadi, P., Mahjub, R., Mohammadi, M., Derakhshandeh, K., Ghaleiha, A., & Mahboobian, M. M. (2021). Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles. Drug Development and Industrial Pharmacy, 47(1), 146-152. Retrieved from [Link]

-

Olson, K. R., & Anderson, I. B. (Eds.). (2018). Poisoning & Drug Overdose (7th ed.). McGraw-Hill Education. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Perphenazine. PubChem Compound Database. Retrieved from [Link]

-

Hansen, C. E., Christensen, T. R., Elley, J., Hansen, L. B., Kragh-Sørensen, P., Larsen, N. E., Naestoft, J., & Hvidberg, E. F. (1976). Clinical pharmacokinetic studies of perphenazine. British Journal of Clinical Pharmacology, 3(5), 915–923. Retrieved from [Link]

-

Drugs.com. (2024). Perphenazine Monograph for Professionals. Retrieved from [Link]

-

Hartung, B., Sampson, S., & Leucht, S. (2015). Perphenazine for schizophrenia. Cochrane Database of Systematic Reviews, (3), CD003443. Retrieved from [Link]

Sources

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Perphenazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. benchchem.com [benchchem.com]

- 11. Clinical pharmacokinetic studies of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. benchchem.com [benchchem.com]

- 15. Perphenazine Monograph for Professionals - Drugs.com [drugs.com]

Dechloro Perphenazine: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Chemical Structure, Properties, and Putative Biological Profile of a Key Perphenazine Analogue

Introduction

Dechloro perphenazine, known chemically as 2-(4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol, is a significant analogue and a specified impurity of the potent antipsychotic drug, perphenazine.[1][2] As a dechlorinated derivative, it shares the core phenothiazine structure responsible for the therapeutic effects of this class of drugs, yet the absence of the chlorine atom on the phenothiazine ring system may subtly alter its physicochemical and pharmacological properties. This guide provides a detailed technical overview of dechloro perphenazine, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, physicochemical characteristics, inferred pharmacological profile, and relevant methodologies for its synthesis and analysis.

Chemical Structure and Physicochemical Properties

Dechloro perphenazine is structurally characterized by a phenothiazine nucleus linked via a propyl chain to a piperazine ring, which in turn is substituted with a hydroxyethyl group.[1] The key distinction from its parent compound, perphenazine, is the absence of a chlorine atom at the 2-position of the phenothiazine ring.[3]

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol | [1][2] |

| Synonyms | Dechloro perphenazine, Perphenazine related compound B, Perphenazine specified impurity B | [1] |

| CAS Number | 3533-97-9 | [1] |

| Molecular Formula | C21H27N3OS | [1][2] |

| Molecular Weight | 369.53 g/mol | [1][2] |

| Appearance | Solid powder | [1] |

| Purity | >98% (commercially available) | [1] |

| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term | [1] |

Structural Visualization

The chemical structure of dechloro perphenazine can be visualized as follows:

Caption: Inferred metabolic pathways of dechloro perphenazine.

Experimental Methodologies

Proposed Synthesis Workflow

Caption: A proposed workflow for the synthesis of dechloro perphenazine.

Step-by-Step Protocol (Hypothetical):

-

Reactant Preparation: Dissolve phenothiazine in a suitable anhydrous solvent such as dimethylformamide (DMF) or toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution to deprotonate the nitrogen of the phenothiazine ring.

-

Alkylation: Slowly add a solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine in the same solvent to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-110 °C) and stir for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure dechloro perphenazine.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and assess its purity by high-performance liquid chromatography (HPLC).

Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An RP-HPLC method can be developed for the identification and quantification of dechloro perphenazine, adapting protocols used for perphenazine and other phenothiazine derivatives. [6][7][8] Instrumentation and Conditions (Suggested Starting Point):

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation from related impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Step-by-Step Protocol:

-

Standard Preparation: Prepare a stock solution of dechloro perphenazine reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing dechloro perphenazine in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions and record the chromatograms.

-

Quantification: Identify the dechloro perphenazine peak based on its retention time compared to the reference standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of dechloro perphenazine in the sample by interpolating its peak area on the calibration curve.

Conclusion

Dechloro perphenazine represents an important molecule for researchers in the fields of medicinal chemistry, pharmacology, and drug development. As a close structural analogue and impurity of perphenazine, a thorough understanding of its chemical and physical properties, as well as its potential biological activity, is crucial. This technical guide provides a foundational understanding of dechloro perphenazine, offering insights into its structure, properties, and methodologies for its synthesis and analysis. Further dedicated research is warranted to fully elucidate its pharmacological and metabolic profile, which will contribute to a more comprehensive understanding of the structure-activity relationships within the phenothiazine class of compounds.

References

-

IOSR Journal of Pharmacy. Synthesis and Evaluation of Phenothiazine Derivatives. 2020;10(9):56-62. [Link]

-

Pharmaffiliates. 2-(4-(3-(3-(Trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol | CAS#: 3684-79-5. [Link]

-

PubChem. Dechloro perphenazine. [Link]

-

PubChem. Perphenazine. [Link]

-

Taylor & Francis Online. Perphenazine – Knowledge and References. [Link]

-

ACG Publications. Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. 2020;14(4):304-309. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. 2022;27(21):7519. [Link]

-

PubMed Central (PMC). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. [Link]

-

Wikipedia. Perphenazine. [Link]

-

Semantic Scholar. Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines. [Link]

-

PubMed. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. [Link]

-

ResearchGate. Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. [Link]

-

Journal of Pharmaceutical and Applied Chemistry. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. [Link]

-

PubMed Central (PMC). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

-

ACS Publications. Nuclear Magnetic Resonance Spectra of Phenothiazines. Chemical Shift Data1. [Link]

-

PubMed. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. [Link]

-

PubMed. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. [Link]

-

ResearchGate. Structure of the phenothiazine derivatives and related compounds [1 R1 = H. [Link]

-

PubMed. Pharmacologic profile of perphenazine's metabolites. [Link]

-

PubMed Central (PMC). Perphenazine in Treatment-Resistant Schizophrenia. [Link]

-

PubMed. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. [Link]

-

Penn State University. NEUROPHARMACOLOGY AND METABOLISM OF PHENOTHIAZINES. [Link]

-

Wikipedia. Phenothiazine. [Link]

-

ResearchGate. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability. [Link]

-

National Center for Biotechnology Information. Perphenazine - LiverTox. [Link]

-

PubMed. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability. [Link]

-

Patsnap Synapse. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. [Link]

-

Patsnap Synapse. What is the mechanism of Perphenazine Fendizoate?. [Link]

-

ResearchGate. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. [Link]

-

PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

-

Patsnap Synapse. What is the mechanism of Perphenazine Fendizoate?. [Link]endizoate-1721206972759-1)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japtronline.com [japtronline.com]

In vitro and in vivo discovery studies of Dechloro perphenazine

An In-Depth Technical Guide to the In Vitro and In Vivo Discovery of Dechloro Perphenazine

Authored by a Senior Application Scientist

Foreword: The Rationale for Dechlorination in Phenothiazine Scaffolds

The phenothiazine class of antipsychotics, pioneered by compounds like chlorpromazine and perphenazine, represents a cornerstone in the pharmacological management of schizophrenia.[1][2] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[3][4][5] Perphenazine, a potent piperazinyl phenothiazine, has been in clinical use for decades, effectively managing the positive symptoms of schizophrenia.[2][6] However, its clinical utility is often hampered by a range of side effects, including extrapyramidal symptoms (EPS), sedation, and anticholinergic effects, which stem from its activity at other receptors like histamine H1 and alpha-1 adrenergic receptors.[3][7]

The discovery and characterization of Dechloro perphenazine, the dechlorinated analogue of perphenazine, is a logical step in elucidating the structure-activity relationships (SAR) of this important scaffold.[8] The chlorine atom at the 2-position of the phenothiazine ring is known to influence the electronic properties and conformation of the molecule, which in turn affects its receptor binding profile and metabolic stability. By removing this halogen, we can investigate its contribution to both on-target potency and off-target liabilities. This guide provides a comprehensive framework for the in vitro and in vivo studies required to fully characterize Dechloro perphenazine, from initial synthesis to preclinical evaluation.

Part 1: Synthesis and Characterization of Dechloro Perphenazine

The synthesis of phenothiazine derivatives is a well-established area of medicinal chemistry.[1][9][10] A plausible synthetic route to Dechloro perphenazine (4-(3-(10H-phenothiazin-10-yl)propyl)-1-piperazineethanol) begins with the core phenothiazine heterocycle.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 10H-phenothiazine.

Caption: Proposed two-step synthesis of Dechloro perphenazine.

Experimental Protocol: Synthesis

-

Step 1: Alkylation of Phenothiazine. To a solution of 10H-phenothiazine in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C. Allow the reaction to stir for 30 minutes. Add 1-bromo-3-chloropropane dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield 10-(3-chloropropyl)-10H-phenothiazine.

-

Step 2: Nucleophilic Substitution. Combine 10-(3-chloropropyl)-10H-phenothiazine, 1-(2-hydroxyethyl)piperazine, sodium iodide (NaI), and potassium carbonate (K2CO3) in acetonitrile. Heat the mixture to reflux and monitor by thin-layer chromatography until the starting material is consumed.[9][10] Cool the reaction, filter, and concentrate the filtrate. Purify the resulting crude material by column chromatography to yield Dechloro perphenazine.

-

Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Part 2: In Vitro Discovery and Profiling

The in vitro phase is designed to establish the fundamental pharmacological profile of Dechloro perphenazine. The primary hypothesis is that the removal of the chlorine atom may alter the affinity for the primary target (D2 receptor) and potentially reduce off-target interactions.

Receptor Binding Affinity Studies

The initial step is to determine the binding affinity (Ki) of Dechloro perphenazine at a panel of receptors known to be modulated by perphenazine. This is crucial for understanding its potential efficacy and side-effect profile.[11]

Experimental Protocol: Radioligand Binding Assays

-

Target Receptors: Dopamine D2, Serotonin 5-HT2A, Histamine H1, Alpha-1 Adrenergic.

-

Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human recombinant receptors (e.g., HEK293 or CHO cells).

-

Radioligands:

-

Assay Procedure:

-

Incubate the cell membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (Dechloro perphenazine) and a reference compound (Perphenazine).

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of the drug that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticipated Data Presentation

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | H1 Ki (nM) | Alpha-1 Ki (nM) |

| Perphenazine | 0.5 - 1.5 | 5 - 15 | 2 - 5 | 1 - 4 |

| Dechloro perphenazine | To be determined | To be determined | To be determined | To be determined |

Note: Perphenazine values are representative ranges from literature.

Functional Activity Assays

Binding affinity does not reveal whether a compound is an agonist, antagonist, or partial agonist. Functional assays are required to determine the compound's effect on receptor signaling.[14] Since the dopamine D2 receptor is a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]

Experimental Protocol: cAMP Functional Assay

-

Cell Line: Use a CHO or HEK293 cell line stably expressing the human dopamine D2 receptor.

-

Assay Principle:

-

Stimulate adenylyl cyclase with a known activator, such as forskolin, to generate a baseline level of cAMP.

-

Antagonist Mode: Add a range of concentrations of Dechloro perphenazine in the presence of a fixed concentration of a D2 agonist (e.g., quinpirole). An antagonist will reverse the agonist-induced decrease in cAMP.

-

Agonist Mode: Add a range of concentrations of Dechloro perphenazine alone to determine if it can inhibit cAMP production.

-

-

cAMP Detection: Quantify intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[15]

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the drug concentration.

-

Antagonist Mode: Determine the IC50 value (the concentration of antagonist that reverses 50% of the agonist response).

-

Agonist Mode: Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

-

Caption: A streamlined workflow for in vitro characterization.

Part 3: In Vivo Discovery Studies

Following a promising in vitro profile, in vivo studies in rodent models are essential to understand the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of Dechloro perphenazine.

Pharmacokinetic (PK) Studies

The goal of PK studies is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Perphenazine itself has low oral bioavailability (~40%) due to extensive first-pass metabolism, primarily by the CYP2D6 enzyme.[5][17][18] The removal of the chlorine atom could potentially alter its metabolic fate.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Administration:

-

Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.

-

Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg) to determine oral bioavailability.

-

-

Sample Collection: Collect serial blood samples from the tail or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Bioanalysis:

-

Separate plasma by centrifugation.

-

Extract Dechloro perphenazine from the plasma using liquid-liquid extraction or solid-phase extraction.

-

Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Plot the plasma concentration versus time for both IV and PO routes.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the concentration-time curve |

| t½ | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Oral Bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100) |

Pharmacodynamic (PD) / Efficacy Studies

To assess the potential antipsychotic activity of Dechloro perphenazine, a behavioral model that reflects the hyperdopaminergic state associated with psychosis is employed.[20][21] The amphetamine- or apomorphine-induced hyperactivity model is a standard screening tool.[22]

Experimental Protocol: Amphetamine-Induced Hyperactivity Model

-

Animal Model: Male mice or rats.

-

Procedure:

-

Acclimate the animals to the testing environment (e.g., open-field arenas equipped with automated activity monitors).

-

Administer Dechloro perphenazine or vehicle at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

After a predetermined pretreatment time (based on PK data, e.g., 30-60 minutes), administer a psychostimulant such as d-amphetamine (e.g., 2-5 mg/kg).

-

Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing counts) for 60-90 minutes.

-

-

Data Analysis:

-

Compare the locomotor activity of the drug-treated groups to the vehicle-treated group.

-

A successful antipsychotic candidate will dose-dependently attenuate the hyperactivity induced by amphetamine.

-

Calculate the dose that produces a 50% reduction in hyperactivity (ED50).

-

Caption: Antagonism of the D2 receptor by Dechloro perphenazine.

Part 4: Data Integration and Candidate Progression

The culmination of these discovery studies is the integration of in vitro and in vivo data to form a comprehensive profile of Dechloro perphenazine. Key questions to be answered include:

-

Potency and Selectivity: How does the D2 receptor affinity and functional potency of Dechloro perphenazine compare to perphenazine? Has the removal of chlorine improved selectivity by reducing affinity for off-target receptors like H1 and alpha-1?

-

Pharmacokinetics: Does Dechloro perphenazine possess a more favorable PK profile? For instance, has its bioavailability improved, or is its half-life more suitable for a once-daily dosing regimen?

-

In Vivo Efficacy: Does the compound demonstrate efficacy in a relevant animal model of psychosis? What is the therapeutic window between the efficacious dose (ED50) and doses that may cause side effects (e.g., catalepsy, a predictor of EPS)?

A successful outcome would be a compound that retains or improves upon the D2 antagonist potency of perphenazine while demonstrating a cleaner off-target profile and a more favorable pharmacokinetic profile. Such a result would provide a strong rationale for progressing Dechloro perphenazine into more advanced preclinical safety and toxicology studies, ultimately paving the way for potential clinical development.

References

- Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review.Mini Reviews in Medicinal Chemistry. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcuHs_0AEcvA5kzzQ3Xry8TCt3TTbdTVZBXvItR5ImY6s_jMZN__t5EDgZSgIYB0gs_Oq8YyJIEoklPuTI6ofEG-pNoGU32vf9uG84lwudOyndapRWFhTqFVLZ_Mb_bMbqjBeN]

- What is the mechanism of Perphenazine?Patsnap Synapse. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Ac4jBl63c78EJtwuJMWDk7GB0cadADkm-wAd6DbFVc6ooezyiw95LUp5p-dfBAl5bRw1LWTuVLDYxYS-vLirN9CJMidqNOz0QmeE77ytiXDQnj3NqZ52a2803xrQrUn3ie7gcJFVQbn_1wIE__knldR9H8pYv2AKeFr_LhZ29vCrsE8=]

- Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.Drug Index | Pediatric Oncall. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl70s0n7s5fKlpvnvI3EovjWr2UspJV580tvWYz3NmCDRnJZWnKCPXZt2LnLjTtSMRZutEP1nRNmkyN2LQBcOO2stK9yGKEiJragT5AvNMyBDICnfF5Wf1cllPweAiJks7UzPyXHww2-ketDMWhzYs]

- Pharmacology of Perphenazine; Phamacokinetics, Mechanism of Action, Uses, Effects.YouTube. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP4GQRMlFQrhiTbyp54VIRzHTvPjYG2FiLLjyuQwi29US6SeSJPFvIUu92OnVmIjh5tHT2RTjZLUXKnbzeYXHOPRIxVZKV3Zlk9OFpS4-wWE4cOcoj2wn0grSkUfaB7p1CxWCwXhY=]

- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFVm-GyjCgqR6bD900S2pc3zrQlQS1L1DlkwSbuohQe9lhPr4C8l3QRzU9_U9nLXC42Jtmn00fHmvXAW7Jg_sm6H1CNdW1PDYvJw8FSJkcK_Iaxe12dOjEkLqp2XHPaFjiOGm0hqgTYbNpaqds]

- Perphenazine fendizoate.Drug Information, Uses, Side Effects, Chemistry. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkppu3EShah-Z3K0I1-sHAL59Y6d7ITYnb9zf__XbW_teR4DLXV3AdyNttdpNoRqhmjMnMUJcyKZearRVnyKX_bc48RmEaRlgmnYQYB55yIZ4NoB1ertKcYnTV8U-E7CULAnEpw1k-M2J3m6_h5sH0YbjF6VqMoe7OTP1ui6X6xJqzTiKefh4J]

- Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.WebMD. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHks93yV4DaY_wURcSZwWZEVwcefkdZgqx59bv5xNdpKEmoGaoCcRjWDzMZ86DerbTMEt1GMc0upfH5BhKtsDLrC43zPr5aoWUOvOzX2-O5HJDcm91WW5giFdcQn-f1WvghL8qTqCIxw3BaghH-467TzdV2va1tbQU_ASzs]

- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.ACS Omega. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKGimtIogUqWsPaKpCIhjkZJLUIR2bJQUJufvA6isqFG03hFu9CNH8IUBX5mV-aZgzdr1o1ih0_4dqFMqw1PhJAT4FnTPVtOVe5JcqCivSjbYkGNx8SuEi2z9WfqiuZxliDI91QKjDlvH_Zc8=]

- Synthesis and Characterization of Phenothiazine Derivatives.The Pharmaceutical and Chemical Journal. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu66n4umwTbiUWcxb2pppPqBbN4cLqa0KmJcEakQQXgft9TkXnBzyVAAos144gCxmmYStQNVviHvwtiNQm9YTzDeUUL8HxXh8SWZY__L8GfHUunyGyiwbMH_hAQJYfwOWbI03y5UJRu7ng0WnoPzxdaoM6YgNEAA9YEmChbSTACvxG4y-SuWM=]

- Phenothiazine.Wikipedia. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbawzy63TjtcY11X_lnxN9E9VUvmGi7gNk3MyVkT_VJUdeJlHbCif-2KFomo89u1sTtr_AsmSE-v08XefT_HHzovBRwkhTqul46A5XDr4fhM9ig8_wZSQvVkQ7io-Ke1Qr39WUQdM=]

- Dechloro perphenazine.PubChem. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZZnGQJ-2t17DQ2QkR5QDqaZUecTQGisdHmscqyONfQRjwR-PqQ5lbsOiyCR1NusAGInfTFR509fN9n_DNnDp8jryUnLIsohcD5cWtIsl_TkuFt7tJU05rbFEXkRdF_N1S7F-9mYpOPsfyFa67Ymj-QC7VFuMf4O4yGA==]

- Dechloro perphenazine.MedKoo Biosciences. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZmuMdYbishiZUnX7YTH8AtN9ObbMvx1Yhm6CSZfFCsDfto9jqRFa2oCDGrSbgiZKDIlsmXeNRoRp_O5yFXViciUIHvkKQC78VmAfQMvP-OcYJYYBLsfrnIt0fhc2Z1FY=]

- Animal models of schizophrenia.imprs-tp. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF65YEP9jmIe-7uT3vygcFUH4D1B8gIoCZcX6JmODC7eSFXJvpchIh1c5OfNzdqd7UzliOchacHvyQAMWSBXNF7eBRBZf1gjbRpmhk8PanNUEs_A3XVvqj8EIjPRXMhiLFB2jGONp0Hviljkspn]

- Perphenazine Deschloro Impurity.Simson Pharma Limited. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmGMlwDDAQOgOJTdrHGNh37lrZTonimXR48ZXXdZuTDirgW2I-QlEDrLJEIem2eG5whvY30JyldKSUlJTw9LTas-ifeD_NSF_aPd4IMHhyOujFWlzfSbO5W0GTsVBSHe4ZjVBKOpiyl2bu7EhL5mwPWEHKnfBwfBS_3KjJX4-V]

- DECHLORO PERPHENAZINE.precisionFDA. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnfcItOvOLS219WmIOqD8cKOxGohbB8MMMVfYga4LEEtSKypdpd2rc9d1b6uwJkKTTIpVnPDlrUsIM0nkxpsFuZycuxJHIbXjENXZw1NC2yISOZ1YXkeEKMGdhpMloUZU6he5nP9fovQ8-PgqoTy00Dq7sVjBQnrHNR6cdJkquAZtn2UrKTEPgjHJh4lhlhDGE]

- The rat brain as a "deep compartment" in the kinetics of a common metabolite of prochlorperazine and perphenazine.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_s7p-qqqnscQJThc1dthJ2EVNkzMASSu-vHDskMEk0QqPeIJfg75YJTmI0e2XIPXPw3g1ZEVaQCX2Oq2rci4cHe5fC4fcp-xmvI1FAIg4kNRHkWx40KZ6VWD_dSiQQrEU]

- ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS.ACNP. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWm4CEIVxzRYIwAxiSHwQC944F32mjiB7rtjEH69ionCJ1Gs2K7VIvDZWo27vvmzxdWgjffEXzjGPP0YHNZ6uyu6cJY-2XRcQQtKKowoz6P46TmczfOk3DMi5bi8-k93R2uEY-bqLcd8d41KjzFHL0dA3hOSeEcA==]

- Perphenazine.LiverTox - NCBI Bookshelf - NIH. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHokrrrgo9CRJW7XhN1vtL945Ty8n73nxCZD5qJQi8T0tB4BBywxe_YUlx2p2512Jor4ESkxvy1RTup8RiezEcMeJMgDBWg6JDf1nl5EDFCLPqzVG3BFuT8cs5-YPPEZECpBurwMZguag==]

- Perphenazine.Wikipedia. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFIa3M0PTtiJHvcmgTYdbhzk5en0YX10w4L2BCf2YpwOXGe3KwumOzl6tSj35m-D9u5b5Qrj2spW3gg8fHWAYVOnR74NlsoW49Dmesl7gdie2DGwljpsA6f5uFi0Z_2er3PZPX0Q==]

- Animal Models of Psychosis: Current State and Future Directions.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH64UULHWr92NAtlIhNDlQgwBeNcmvNUoWr8Fy2hkgE7qpIyZXD08GSvH1rH_j-qK4HfQ7j_nxeNetbkT3T5f8GOmOXXqaKDTq93uoIfqfZu5LCMx8DQooGh0HOGA67RbzlFjyUpbxaktaxLl8=]

- Time-related changes in serum perphenazine, striatal 3H-spiperone binding and regional brain acid metabolites of dopamine and 5-hydroxy-tryptamine after a single dose of perphenazine.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDZdRhUgZCP7pKf6tSO7c0fkbFCRdKlnAyFt9y-7qUOeb7r9J_Y_x_iF6fUAq0NuXMvOPatfNcOFPrhRj19ivDXgO2g_FIKQxpNMbsP1heGK7LKrDD0oQlOmLaAeWgJW-k8qE=]

- BEHAVIORAL MODELS OF PSYCHOSISA.ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiG-bQyuyrgaUeNwW9CfAZEZp2IRhTZQC2N3YUaQXd5zqcEetqNJQjAlMbcukvmCeMDVOCh-RfMnvL0NVklnZ2d7cvDljVZUrGKUQR6jbjDkkTtzZsCuaIuENHsBojfHDcEROZncxB6a2sBOLjYcF7nZGxFHTsmMxxnMW-_5iXV30CAqarM7lXAOM1aFc=]

- Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnP9-A3MzmrN__-9gTM6KBomfaMGBwd0-zIquIjhW8quF7ivj2cdpDvh6OoxAXgxunnw4BmGhzI7OGwgi7WAIEhx-WH_tJ9jPHF7kMSQlR_0eLfJLCMB3vs-zPU472NwM4bW3P]

- cAMP assay provides flexibility and stable pharmacology.Revvity. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXQ9PppdXY1CdgwfYdnLWTDVcr9QlAkm8G5MrxYPvYfgIZNocN7Sutc2HMHGtOOVaS8RUpZBZFhU2_nrGsxDzezBQoj_sqmxxokC4AM7SEwBTRW0-uXHuSG--Xk1zNq6LblY4k6vhSbSbtvHcRQ1joJFzVEavxaJz9sDCQ6_J9nEk2VSav2hHVfiSILKZJ4luJfaUpLfVX4evRM4A=]

- Clinical pharmacokinetic studies of perphenazine.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq0BXjgzGX9jN7UmWIXGbf5OZH2bNqW97V_CspsF9McbGbp9jRg-b17PvyhvIw9zMOJCVniJGHxPEsai29WGLqtJVAmTtI85CH2p2zAkcmbSw0VcKuhh-Up8c3AEuGzpCzmAGSk4vZ2IF6v-k=]

- Perphenazine Tablets (Perphenazine): Side Effects, Uses, Dosage, Interactions, Warnings.RxList. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbXc8oVTWkHYOfafqxAuRmZf2RPorWbFqmQg-hJYnUSwBlsuHxcyBhxD1_ucX9bYkVl4j9CldczKE5xbKjNcK7thFdbgkh-2jABUnDBV_UU0vkQd3DiSU33EMl7hJpsSPy0N8eyQ2o]

- cAMP Assays in GPCR Drug Discovery.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIrVNOYFulKaiI4pn0EggFOgCW2Hruf5ZgpoPcssHTCiB8DomsQlAgYgVkUnCd5NeYF-P5Yqi81ynDoPnjljarX1IS9EVQsyfglShU16zPCAY67XJNuCmR_xNqcp9vF-QqTYVD]

- Receptor binding affinity of the first generation antipsychotics in the butyrophenones chemical class.ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcSVmdZy2RhBrqt5Sz8_KKipn_R7OjBkN6edRKezYRe8YakhDXMshRWMXil12Pbp2RWo2sjpjh4JnJYOCEgADhn0ldC2lYrzFcAig5p9gNb_ZfkEyDJdSKBgdXs8kmCb2Q-YK9pR-s7eOL1FB6ww0JWVHElrIwRouQ-nhDY0qke-wRgmqUywmizSKPZ9cIMNF1bfxYYrjY20FqWB-vLvZg2nsR_hQJ2hJrAF1E6azlzGC-r89IQwdIYPA-UwwOduR-dU4FQw==]

- Functional Assays.Gifford Bioscience. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIphLtOmS74ODhECeGGModVHOLRo0ZbMy0CX4Wx0E0m65AJQrlCppzMAVCYSWZm_1A_aumKK1HrXJCAWlHNSdbN26HvGrUlN7gHiGDizkFw6QlzHWlkmVbDBrU2-JC6RvcjwgobIzDRMcxItql7g==]

- Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention.Frontiers. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb_kv8mrgWXIeNifV-Y9R1MngZ6UNls5UBnKeKMLXmPUTUdLvgDbgeEdF76gvKEi2M-HrbHn1KXG3aGJJXsuhTq_e-DI8ZIF6YyYEDho9mSXlQn5pi1is22uw41hPgoBRD-iESHPmkJmcXqoa6rsYxN6hO8HI6XHqg5drOxCbDgOUl2on24-MRV0-hK29T19UDfjJsWJkxt2e7MpC_Ys4=]

- Adverse Effects and Toxicity of the Atypical Antipsychotics: What is Important for the Pediatric Emergency Medicine Practitioner.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYM8Q0PXf-Qkt6603lTEAYD0AS1djO4ADAi4UkY4U4i1APwYQ8bTdB1dp4u8TpVJVoGMtKxgHP8zzBoFMOlE2MIwMZxKdN579zmlRDrjqnGj9oHd18-C4vtgUWgJDH7juhxddNz0EQZ4em_nk=]

- The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxQsMM2fFnvrR1EwxG3WpUNy4HJlfwhJRK_U9eVeQASP10wMAk0xSnrqia--66mqTFvm056qTyDE8Hui1OQohRm5wC75lrWmK-Lknx2X9CkrwOuA30ugae_Dki76prSwwNpaxK]

- Perphenazine.PubChem. [Link: https://vertexaisearch.cloud.google.

- Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4yfOMbo5YpPd3nMwRlx4d515E2xVSJhueL-jCzPwdL3E-sqq7Rjzraese7rpWwmcoMQ2MnBmVxfqSdmeHcehcfmswu1D75C7Z8P_RBAqyxVfeeBCA4oSK5N8C2WavIilKpBzACFefyeBjeqw=]

- Perphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH--f_pXBzIAxwO7mzUDbTdZ5eEMAYI25_S11YpHAdFQ2PIw8qMg6edsh-VhTIXlbgRUqP2LWTzltmQceSq06YGoGkXRGPH2axxevTtZ39RdYfefSekKY43Jjcm3xitV50g4r2RCAs7ff-wbQRX]

- Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBQB8mueoQv2b9EKbrwqrHVm8655zZ8kLpIyuACWYy8luSIyAmsLaeuq_yaKCHmJpX-hhFSJ9E5b6WoPd6UhQfyYkH6HFe7Z03dDIuJbcOSSlcROIMS82GntNSQCHCq8jxp7A=]

- In vitro affinity (pKi) of various antipsychotic drugs for cloned...ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF20B4G6zpwuo0XzQshUaHLTKRXSh2LK3ullYO1Hrxr7KJQGnLhytCh2q9onn14dndo8PUXuxutcvuto2ipoRL5y5iOc8Q6-UuUBiQxT8jtE6AFkiR23Btrj7WxZTg83z9yUcKaDHJSZaoHVsVXF1eFUSfhhcqGgCGikjSExeFynucYD7KBiW-pRLzMwA9S_LWOxE9HvnwF5z_TAT6wHxyDbEgLXWIJCRmF9-6mRfiEIh85CSuorTV16_PspPm1Hg==]

- In vivo and in vitro studies of perchloroethylene metabolism for physiologically based pharmacokinetic modeling in rats, mice, and humans.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ2IdBh92MNw7aODVh0-nZZdv9cW5lom7X89a-B_K5d5y7qVF1_IGrafIKXL2Eh4H7N6XLyYVa0i_Be0xeGZ_Cc1e-_bXqWihcvvhebQXIx2xL2L0d10C92u-ukOoyoXB5Er4=]

Sources

- 1. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perphenazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 4. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. youtube.com [youtube.com]

- 6. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Perphenazine Tablets (Perphenazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. medkoo.com [medkoo.com]

- 9. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Time-related changes in serum perphenazine, striatal 3H-spiperone binding and regional brain acid metabolites of dopamine and 5-hydroxy-tryptamine after a single dose of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The rat brain as a "deep compartment" in the kinetics of a common metabolite of prochlorperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. imprs-tp.mpg.de [imprs-tp.mpg.de]

- 21. acnp.org [acnp.org]

- 22. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the molecular targets of Dechloro perphenazine

An In-Depth Technical Guide to Identifying the Molecular Targets of Dechloro perphenazine

Abstract

Dechloro perphenazine, the dechlorinated analog of the well-characterized antipsychotic perphenazine, presents a compelling case for molecular target identification. While its structural similarity to perphenazine suggests an overlapping pharmacological profile, a comprehensive deconvolution of its molecular targets is essential for understanding its precise mechanism of action, potential therapeutic applications, and off-target effects. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically identify and validate the molecular targets of Dechloro perphenazine. We will explore both hypothesis-driven and unbiased screening methodologies, delving into the causality behind experimental choices and presenting self-validating protocols. This document is intended to serve as a practical, in-depth resource, integrating established techniques with expert insights to navigate the complexities of target identification in drug discovery.

Introduction: The Rationale for Target Deconvolution of Dechloro perphenazine

Perphenazine is a typical antipsychotic that primarily functions as a dopamine D2 receptor antagonist.[1][2][3][4] It also exhibits activity at other receptors, including serotonergic, adrenergic, and histaminergic receptors.[1] Dechloro perphenazine, as its direct analog, is presumed to share some of these targets.[5] However, the absence of the chloro group on the phenothiazine ring may alter its binding affinities and lead to a unique polypharmacological profile.[6][7] A thorough investigation into its molecular targets is therefore crucial for several reasons:

-

Mechanism of Action (MoA) Elucidation: Precisely defining the direct binding partners of Dechloro perphenazine will clarify its MoA, moving beyond assumptions based on its parent compound.

-

Therapeutic Repurposing: Identifying novel targets could open avenues for repositioning Dechloro perphenazine for new therapeutic indications.[8]

-

Safety and Toxicology: A comprehensive target profile will enable the prediction of potential off-target effects and adverse drug reactions.

-

Lead Optimization: Understanding the structure-activity relationship (SAR) by comparing the target profiles of perphenazine and Dechloro perphenazine can guide the design of more selective and potent derivatives.

This guide will focus on a multi-pronged approach, combining established, robust methodologies to build a high-confidence portfolio of Dechloro perphenazine's molecular targets.

Strategic Overview: A Multi-Faceted Approach to Target Identification

A successful target identification strategy for a small molecule like Dechloro perphenazine should not rely on a single method. Instead, a combination of orthogonal approaches provides a more robust and validated dataset. We advocate for a parallel workflow that includes both affinity-based and label-free methods.

Caption: A multi-phase workflow for Dechloro perphenazine target identification.

Unbiased Target Discovery: Casting a Wide Net

The initial phase of target identification should aim to capture a broad range of potential binding partners without preconceived bias. Here, we detail two powerful, complementary techniques: Affinity Chromatography coupled with Mass Spectrometry and the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic and robust method relies on the immobilization of the small molecule to capture its binding partners from a complex biological sample, such as a cell lysate.[9][10][11] The captured proteins are then identified by mass spectrometry.

Causality Behind Experimental Choices:

The success of AC-MS hinges on the design of the affinity probe. A linker must be attached to a position on Dechloro perphenazine that is not critical for target binding. Based on the structure of perphenazine and its derivatives, the hydroxyl group on the ethanolamine side chain is a suitable point for linker attachment, as modifications at this position are less likely to disrupt the core pharmacophore's interaction with its targets.[7][12]

Experimental Protocol: On-Bead Affinity Matrix Approach

-

Synthesis of Dechloro perphenazine-linker-bead conjugate:

-

Synthesize a derivative of Dechloro perphenazine with a reactive functional group (e.g., a carboxylic acid or an amine) on the ethanolamine side chain.

-

Covalently couple the derivatized Dechloro perphenazine to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated magnetic beads) via a flexible linker like polyethylene glycol (PEG) to minimize steric hindrance.[13]

-

-

Preparation of Cell Lysate:

-

Culture relevant cells (e.g., human neuroblastoma SH-SY5Y or astrocytoma U-373 MG cells) to a high density.[14]

-

Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by high-speed centrifugation to remove insoluble material.

-

-

Affinity Pull-down:

-

Incubate the Dechloro perphenazine-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

For a competition control, pre-incubate the lysate with an excess of free Dechloro perphenazine before adding the conjugated beads.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise unique protein bands from the gel, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

-

Data Presentation: AC-MS Hit Prioritization

| Protein ID | Spectral Counts (Test) | Spectral Counts (Control) | Spectral Counts (Competition) | Fold Enrichment | Biological Function |

| Protein A | 150 | 5 | 10 | 30 | G-protein coupled receptor |

| Protein B | 80 | 2 | 5 | 40 | Ion channel |

| Protein C | 25 | 20 | 22 | 1.25 | Cytoskeletal protein |

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that assesses target engagement in a physiological context by measuring changes in protein thermal stability upon ligand binding.[15][16][17][18] A drug binding to its target protein generally increases the protein's resistance to heat-induced denaturation.[15][18]

Causality Behind Experimental Choices:

CETSA's key advantage is its label-free nature, avoiding potential artifacts from chemical modification of the drug.[18] It also allows for the confirmation of target engagement in intact cells, providing a more physiologically relevant readout.[15][16] This is crucial for validating hits from in vitro methods like AC-MS.

Experimental Protocol: CETSA with Western Blotting

-

Cell Treatment:

-

Culture cells of interest in multi-well plates.

-

Treat the cells with either vehicle (e.g., DMSO) or Dechloro perphenazine at a desired concentration for a specified time.

-

-

Heating:

-

Heat the plates at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-